molecular formula C13H9FN2O4 B3118378 4-(4-Fluoroanilino)-3-nitrobenzoic acid CAS No. 23764-56-9

4-(4-Fluoroanilino)-3-nitrobenzoic acid

Cat. No.: B3118378
CAS No.: 23764-56-9
M. Wt: 276.22 g/mol
InChI Key: WAGHQKHIJQOTSW-UHFFFAOYSA-N
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Description

4-(4-Fluoroanilino)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoroaniline group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with a benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoroanilino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Coupling: Catalysts like copper(I) iodide (CuI) and ligands such as triphenylphosphine (PPh3) are often used in coupling reactions.

Major Products

    Reduction: The major product is 4-(4-Fluoroanilino)-3-aminobenzoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Coupling: The products are typically more complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-(4-Fluoroanilino)-3-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor in the synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, used in various chemical reactions.

    4-Nitrobenzoic Acid: Another related compound, often used in the synthesis of more complex aromatic compounds.

    4-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a fluoro group, used in different chemical applications.

Uniqueness

This compound is unique due to the presence of both a fluoroaniline and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of compounds with specific properties.

Properties

IUPAC Name

4-(4-fluoroanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-9-2-4-10(5-3-9)15-11-6-1-8(13(17)18)7-12(11)16(19)20/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGHQKHIJQOTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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